

Synthesis protocol for (4-Chlorophenyl)(morpholino)methanone

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Compound of Interest

Compound Name:	(4-Chlorophenyl)(morpholino)methanone
Cat. No.:	B091582

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An Application Note for the Synthesis of (4-Chlorophenyl)(morpholino)methanone

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of (4-Chlorophenyl)(morpholino)methanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient Schotten-Baumann reaction, involving the acylation of morpholine with 4-chlorobenzoyl chloride. This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and provides guidance on product purification and characterization. The information is tailored for researchers, scientists, and drug development professionals, emphasizing causality, safety, and reproducibility.

Introduction and Scientific Context

(4-Chlorophenyl)(morpholino)methanone is a disubstituted amide that serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The morpholine amide moiety is a stable and versatile functional group, often incorporated into molecular scaffolds to modulate physicochemical properties such as solubility and metabolic stability.

The synthesis described herein is a classic example of nucleophilic acyl substitution. The reaction of an acyl chloride with an amine is known as the Schotten-Baumann reaction.^[1] This

method is widely favored for its high efficiency, rapid reaction times, and the general availability of starting materials. Understanding the principles of this reaction is fundamental to its successful execution. The reaction proceeds by the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride (4-chlorobenzoyl chloride). An ancillary base, typically a tertiary amine like triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine reactant and driving the equilibrium towards the product.

Reaction Scheme and Mechanism

The synthesis proceeds as follows:

Scheme 1: Synthesis of **(4-Chlorophenyl)(morpholino)methanone**

The mechanism involves the nitrogen atom of morpholine acting as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. Triethylamine deprotonates the resulting ammonium species to yield the final amide product and triethylamine hydrochloride.

Safety and Handling

Proper safety precautions are paramount for this procedure due to the hazardous nature of the reagents involved.

- 4-Chlorobenzoyl Chloride (CAS: 122-01-0): This substance is highly corrosive and causes severe skin burns and eye damage.^{[2][3]} It is also a lachrymator and is moisture-sensitive, reacting with water to release corrosive HCl gas.^{[4][5]} All manipulations must be performed in a certified chemical fume hood.^{[2][4]}
- Morpholine (CAS: 110-91-8): Flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.
- Triethylamine (CAS: 121-44-8): Highly flammable liquid and vapor. It is toxic if inhaled and corrosive to the skin and eyes.
- Dichloromethane (DCM) (CAS: 75-09-2): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE): Strict adherence to standard laboratory safety protocols is mandatory. This includes wearing chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[\[2\]](#)[\[3\]](#)[\[4\]](#) An eyewash station and safety shower must be readily accessible.[\[4\]](#)[\[5\]](#)

Materials and Equipment

Reagents

Reagent	CAS No.	Formula	MW (g/mol)
4-Chlorobenzoyl chloride	122-01-0	C ₇ H ₄ Cl ₂ O	175.01
Morpholine	110-91-8	C ₄ H ₉ NO	87.12
Triethylamine (Et ₃ N)	121-44-8	C ₆ H ₁₅ N	101.19
Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂	84.93
Deionized Water	7732-18-5	H ₂ O	18.02
1 M Hydrochloric Acid	7647-01-0	HCl	36.46
Saturated NaHCO ₃ Sol.	144-55-8	NaHCO ₃	84.01
Saturated NaCl Sol. (Brine)	7647-14-5	NaCl	58.44
Anhydrous MgSO ₄ or Na ₂ SO ₄	7487-88-9	MgSO ₄	120.37
95% Ethanol	64-17-5	C ₂ H ₅ OH	46.07

Equipment

- 250 mL two-neck round-bottom flask
- 100 mL dropping funnel
- Magnetic stirrer and stir bar

- Ice-water bath
- Condenser (optional, for moisture protection)
- Calcium chloride drying tube
- Separatory funnel (500 mL)
- Rotary evaporator
- Beakers, Erlenmeyer flasks, graduated cylinders
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Melting point apparatus
- NMR spectrometer, Mass spectrometer

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Reaction Setup

- Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
- In the flask, combine morpholine (0.96 g, 11.0 mmol, 1.1 eq) and triethylamine (1.21 g, 12.0 mmol, 1.2 eq) with 50 mL of anhydrous dichloromethane. Stir the solution until all reagents are fully dissolved.
- In a separate dry beaker, dissolve 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane.
- Transfer the 4-chlorobenzoyl chloride solution into the dropping funnel.

Reaction Execution

- Begin adding the 4-chlorobenzoyl chloride solution from the dropping funnel to the stirred morpholine solution dropwise over 20-30 minutes. Causality Note: This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature (0-5 °C) ensures selectivity and stability.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.
- Stir the reaction mixture for an additional 1-2 hours to ensure the reaction proceeds to completion. A white precipitate of triethylamine hydrochloride will form, indicating the reaction is progressing.

Work-up and Isolation

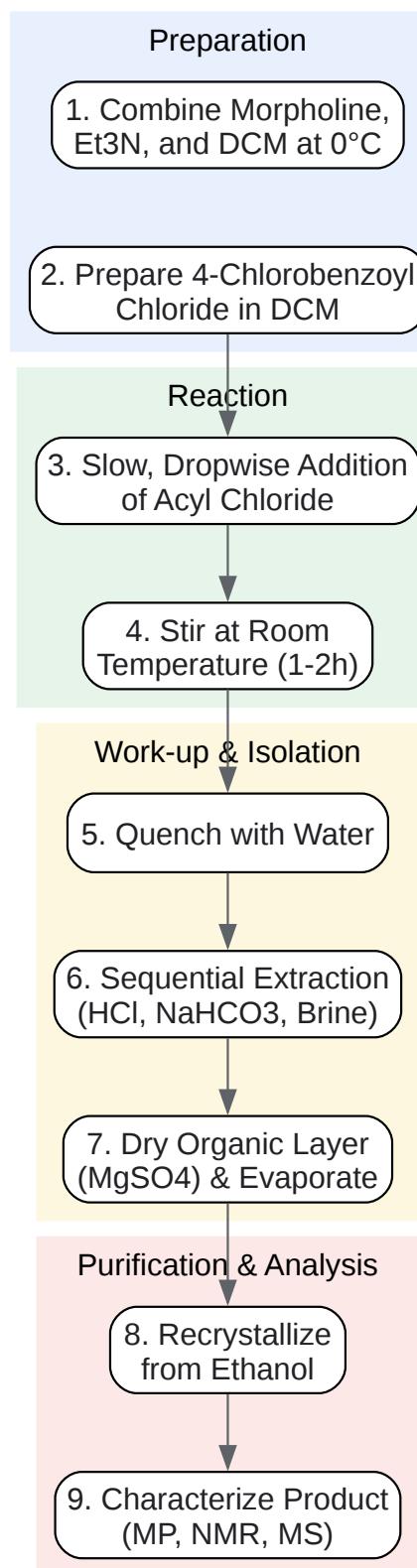
- Pour the reaction mixture into a 500 mL separatory funnel.
- Add 50 mL of deionized water to quench the reaction and dissolve the triethylamine hydrochloride salt.
- Separate the organic layer. Wash the organic layer sequentially with:
 - 50 mL of 1 M HCl (to remove excess morpholine and triethylamine).
 - 50 mL of saturated NaHCO_3 solution (to neutralize any remaining acid and unreacted 4-chlorobenzoyl chloride).
 - 50 mL of saturated NaCl solution (brine) (to remove residual water).
- Drain the dichloromethane layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO_4).
- Filter the drying agent using gravity or vacuum filtration and collect the filtrate.
- Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.

Purification by Recrystallization

- Transfer the crude solid to a 100 mL Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol while gently heating on a hot plate until the solid just dissolves. Causality Note: Using the minimum volume of hot solvent is key to maximizing recovery during crystallization.[\[6\]](#)[\[7\]](#)
- If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
- Allow the solution to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
- Collect the purified white crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
- Dry the crystals under vacuum to a constant weight. Typically, a yield of 85-95% is expected.

Visualization of Workflow

The following diagram outlines the complete synthesis workflow from preparation to final analysis.



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Caption: Workflow for the synthesis of **(4-Chlorophenyl)(morpholino)methanone**.

Expected Results and Characterization

Parameter	Expected Value
Product	(4-Chlorophenyl)(morpholino)methanone
Molecular Formula	C ₁₁ H ₁₂ ClNO ₂ [8]
Molecular Weight	225.67 g/mol [8]
Appearance	White crystalline solid
Expected Yield	85-95%
Melting Point	~105-107 °C (Literature values may vary)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~7.40 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~3.70 (br s, 4H, -O-CH ₂ -), ~3.50 (br s, 4H, -N-CH ₂ -)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~169.0 (C=O), ~136.0 (Ar-C), ~133.5 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~66.5 (-O-CH ₂ -), ~45.0 (-N-CH ₂ -)
Mass Spec (ESI+)	m/z: 226.06 [M+H] ⁺

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.

Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
Low Yield	Incomplete reaction; Loss during work-up; Inefficient crystallization.	Ensure reaction runs for the full time. Be careful during extractions not to discard the organic layer. Use the minimum amount of hot solvent for recrystallization and ensure thorough cooling.
Oily Product	Impurities present; Residual solvent.	Re-purify by recrystallization. Ensure the product is thoroughly dried under vacuum to remove all solvent.
Product fails to crystallize	Solution is not supersaturated; Impurities inhibiting crystal lattice formation.	Try scratching the inside of the flask with a glass rod. Add a seed crystal if available. If impurities are suspected, consider purification by column chromatography (e.g., silica gel with ethyl acetate/hexane).
Product has a low melting point	Product is impure or wet.	Recrystallize the product again. Ensure the product is completely dry.

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